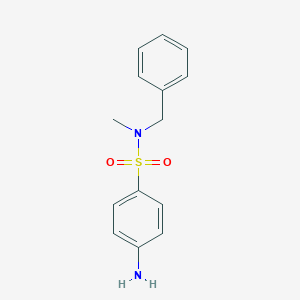

4-amino-N-benzyl-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-benzyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHRPSBTFMCMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356781 | |

| Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108622-87-3 | |

| Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-amino-N-benzyl-N-methylbenzenesulfonamide, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows.

Synthetic Strategy

The synthesis of this compound is typically achieved through a three-step reaction sequence, commencing with the protection of the amino group of aniline, followed by chlorosulfonation, reaction with the appropriate secondary amine, and subsequent deprotection. This strategy ensures high yields and regioselectivity.

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Acetanilide | C₈H₉NO | 135.16 | 113-115 | - |

| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 144 | [1] |

| N-Benzylmethylamine | C₈H₁₁N | 121.18 | -24 | - |

| N-Benzyl-N-methyl-4-acetamidobenzenesulfonamide | C₁₆H₁₈N₂O₃S | 318.39 | Not reported | - |

| This compound | C₁₄H₁₆N₂O₂S | 276.36 | Not reported | - |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1 | Chlorosulfonation of Acetanilide | Chlorosulfonic acid | Neat | 60-70 | 1-2 hours | 90-95 |

| 2 | Reaction with N-Benzylmethylamine | 4-Acetamidobenzenesulfonyl chloride, Na₂CO₃ | Dichloromethane | Room Temperature | 12-16 hours | 81-86 (estimated) |

| 3 | Deacetylation of N-Benzyl-N-methyl-4-acetamidobenzenesulfonamide | Hydrochloric acid | Ethanol/Water | Reflux | 1-2 hours | High (qualitative) |

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

This procedure describes the chlorosulfonation of acetanilide to yield 4-acetamidobenzenesulfonyl chloride. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of hydrogen chloride gas.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 4-acetamidobenzenesulfonyl chloride.

Procedure:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap for acidic gases, place 20.0 g (0.148 mol) of dry acetanilide.

-

Cool the flask in an ice-water bath.

-

Slowly and carefully add 60 mL (105 g, 0.90 mol) of chlorosulfonic acid in portions with stirring. The temperature should be maintained below 20 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour at room temperature.

-

Heat the reaction mixture in a water bath at 60-70 °C for 1 hour. The reaction is complete when the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture to room temperature and then carefully pour it in a slow stream into a 1 L beaker containing 500 g of crushed ice with constant stirring.

-

Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the crude 4-acetamidobenzenesulfonyl chloride in a desiccator over anhydrous calcium chloride. The typical yield is 90-95%. The melting point of the pure product is 144 °C.[1]

Step 2: Synthesis of N-Benzyl-N-methyl-4-acetamidobenzenesulfonamide

This step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with N-benzylmethylamine in the presence of a base to form the corresponding sulfonamide.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of N-benzyl-N-methyl-4-acetamidobenzenesulfonamide.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.1 g (0.10 mol) of N-benzylmethylamine and 12.7 g (0.12 mol) of anhydrous sodium carbonate in 100 mL of dichloromethane.

-

In a separate beaker, dissolve 23.4 g (0.10 mol) of 4-acetamidobenzenesulfonyl chloride in 50 mL of dichloromethane.

-

Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred mixture of N-benzylmethylamine and sodium carbonate at room temperature over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, add 100 mL of distilled water to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-benzyl-N-methyl-4-acetamidobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Based on similar reactions, the expected yield is in the range of 81-86%.[2]

Step 3: Synthesis of this compound

The final step is the acidic hydrolysis of the acetamido group to yield the desired primary amine, this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude N-benzyl-N-methyl-4-acetamidobenzenesulfonamide (from Step 2) in a mixture of 50 mL of ethanol and 50 mL of water.

-

Add 20 mL of concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and maintain reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Auxiliary Synthesis: N-Benzylmethylamine

A common method for the preparation of N-benzylmethylamine is the reductive amination of benzaldehyde with methylamine.

Procedure:

-

To a solution of benzaldehyde (10.6 g, 0.1 mol) in 100 mL of methanol, add a 40% aqueous solution of methylamine (8.5 mL, 0.12 mol).

-

Stir the mixture at room temperature for 1 hour to form the corresponding imine.[3]

-

Cool the mixture in an ice bath and add sodium borohydride (4.5 g, 0.12 mol) in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the methanol under reduced pressure.

-

Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzylmethylamine. Further purification can be achieved by distillation.

Conclusion

This technical guide outlines a reliable and efficient three-step synthesis for this compound. The provided protocols are based on established chemical transformations and offer a solid foundation for the laboratory-scale preparation of this important compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific needs and available resources. The presented data and workflows are intended to facilitate the successful synthesis and further investigation of this and related molecules in the pursuit of novel therapeutic agents.

References

4-amino-N-benzyl-N-methylbenzenesulfonamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic pathway, and general experimental considerations for 4-amino-N-benzyl-N-methylbenzenesulfonamide. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this document leverages data from closely related analogs to extrapolate its characteristics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar sulfonamide compounds.

Chemical Properties

| Property | 4-amino-N-methylbenzenesulfonamide[1] | 4-amino-N-benzylbenzenesulfonamide[2] | 4-amino-N-methyl-N-phenylbenzenesulfonamide[3] | 4-amino-N-(4-chlorobenzyl)-N-methylbenzenesulfonamide[4] |

| Molecular Formula | C₇H₁₀N₂O₂S | C₁₃H₁₄N₂O₂S | C₁₃H₁₄N₂O₂S | C₁₄H₁₅ClN₂O₂S |

| Molecular Weight | 186.23 g/mol | 262.33 g/mol | 262.33 g/mol | 310.8 g/mol |

| IUPAC Name | 4-amino-N-methylbenzenesulfonamide | 4-amino-N-benzylbenzenesulfonamide | 4-amino-N-methyl-N-phenylbenzenesulfonamide | 4-amino-N-(4-chlorobenzyl)-N-methylbenzenesulfonamide |

| CAS Number | 1709-52-0 | 1709-54-2 | 63826-12-0 | Not Available |

Based on these related structures, the properties of This compound can be predicted as:

-

Molecular Formula: C₁₄H₁₆N₂O₂S

-

Molecular Weight: 276.36 g/mol

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-substituted sulfonamides.[5][6] The proposed two-step synthesis involves the initial sulfonylation of a protected aniline, followed by N-alkylation.

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of N-Benzyl-N-methyl-4-nitrobenzenesulfonamide

-

To a stirred solution of N-methylbenzylamine (1.0 eq) and a suitable base such as pyridine (1.1 eq) in a chlorinated solvent like dichloromethane, add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the N-benzyl-N-methyl-4-nitrobenzenesulfonamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Metal-based Reduction: Use tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

-

Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

If using a metal-based reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents.[6][7] Many sulfonamide-containing compounds exhibit antibacterial, anticancer, and anti-inflammatory properties. For instance, some benzenesulfonamide derivatives have been investigated as carbonic anhydrase inhibitors[7] or as agents affecting cardiovascular parameters.[8]

Hypothesized Signaling Pathway Inhibition

Given the structural similarities to other biologically active sulfonamides, this compound could potentially interact with various enzymatic pathways. A generalized logical workflow for investigating its potential as an enzyme inhibitor is presented below.

Caption: Logical workflow for the investigation of biological activity.

Conclusion

This technical guide provides a foundational understanding of this compound based on the properties of structurally related compounds. The proposed synthetic pathway offers a practical starting point for its laboratory preparation. Further experimental validation is necessary to confirm the predicted properties and to explore the potential biological activities of this compound. Researchers are encouraged to use the provided methodologies as a blueprint for their investigations into this and other novel sulfonamide derivatives.

References

- 1. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-amino-N-(4-chlorobenzyl)-N-methylbenzenesulfonamide [chembk.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

Technical Guide: Spectroscopic Analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the predicted spectroscopic properties of 4-amino-N-benzyl-N-methylbenzenesulfonamide (CAS No. 108622-87-3). Due to the limited availability of public experimental data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for key spectroscopic techniques. This guide is intended to assist researchers in the characterization of this and structurally related molecules. While several chemical suppliers list this compound, empirical spectroscopic data is not publicly accessible[1][2][3][4].

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₆N₂O₂S[1]

-

Molecular Weight: 276.36 g/mol [1]

-

CAS Number: 108622-87-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | d | 2H | Ar-H (ortho to SO₂) |

| ~ 7.2 - 7.4 | m | 5H | Ar-H (benzyl) |

| ~ 6.6 - 6.8 | d | 2H | Ar-H (ortho to NH₂) |

| ~ 4.2 - 4.4 | s | 2H | N-CH₂-Ar |

| ~ 4.0 (broad) | s | 2H | -NH₂ |

| ~ 2.6 - 2.8 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Ar-C (C-NH₂) |

| ~ 137 | Ar-C (C-SO₂) |

| ~ 136 | Ar-C (ipso-benzyl) |

| ~ 129 | Ar-C (ortho to SO₂) |

| ~ 128.5 | Ar-C (benzyl) |

| ~ 128 | Ar-C (benzyl) |

| ~ 127.5 | Ar-C (benzyl) |

| ~ 114 | Ar-C (ortho to NH₂) |

| ~ 55 | N-CH₂-Ar |

| ~ 35 | N-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 276 | [M]⁺ (Molecular Ion) |

| 185 | [M - C₇H₇N]⁺ |

| 156 | [H₂NC₆H₄SO₂]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (amine) / Aromatic C=C stretch |

| 1500 | Strong | Aromatic C=C stretch |

| 1340 - 1310 | Strong | Asymmetric SO₂ stretch |

| 1160 - 1140 | Strong | Symmetric SO₂ stretch |

| 900 - 800 | Strong | C-H out-of-plane bend (p-disubstituted ring) |

| 750 - 700 | Strong | C-H out-of-plane bend (monosubstituted ring) |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound such as this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[5]

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A typical experiment involves a 90° pulse and acquisition of the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

The number of scans will vary depending on the sample concentration. ¹H NMR may require a few scans, while ¹³C NMR will likely require several hundred to thousands of scans.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

-

Sample Introduction: For a non-volatile solid, direct insertion or dissolution in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is common. For electron ionization (EI), the sample is introduced into a high vacuum and vaporized by heating.[6]

-

Ionization:

-

Electron Ionization (EI): The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

Electrospray Ionization (ESI): The sample, dissolved in a polar, volatile solvent, is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are released. This is a "soft" ionization technique that often leaves the molecular ion intact.

-

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, ion trap), which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[7]

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8][9]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or a clean salt plate/KBr pellet).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10]

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. compoundchem.com [compoundchem.com]

Technical Guide: ¹H and ¹³C NMR Analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-amino-N-benzyl-N-methylbenzenesulfonamide. The document details predicted spectral data, standardized experimental protocols for sample analysis, and a visual representation of the molecular structure with key NMR assignments.

Molecular Structure and Predicted NMR Data

The structure of this compound is foundational to interpreting its NMR spectra. The predicted data, generated using advanced computational algorithms, offers a reference for the identification and characterization of this compound.

Diagram of Molecular Structure and Key Assignments

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and assignments for this compound in CDCl₃.

| Protons | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | Aminophenyl | 7.49 | d | 2H |

| H-9, H-13 | Benzyl (ortho) | 7.35 | m | 2H |

| H-10, H-12 | Benzyl (meta) | 7.30 | m | 2H |

| H-11 | Benzyl (para) | 7.25 | m | 1H |

| H-3, H-5 | Aminophenyl | 6.65 | d | 2H |

| -NH₂ | Amino | ~4.0 (broad) | s | 2H |

| H-8 | N-CH₂ (Benzylic) | 4.14 | s | 2H |

| H-14 | N-CH₃ | 2.62 | s | 3H |

Note: The chemical shift of the -NH₂ protons can be variable and is often broad; its position can be confirmed by D₂O exchange.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | Aminophenyl (C-NH₂) | 150.1 |

| C-7 | Benzyl (ipso) | 136.0 |

| C-11 | Benzyl (para) | 129.2 |

| C-9, C-13 | Benzyl (ortho) | 128.8 |

| C-10, C-12 | Benzyl (meta) | 128.0 |

| C-2, C-6 | Aminophenyl | 129.5 |

| C-4 | Aminophenyl (C-S) | 125.1 |

| C-3, C-5 | Aminophenyl | 113.8 |

| C-8 | N-CH₂ (Benzylic) | 54.1 |

| C-14 | N-CH₃ | 35.1 |

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Standard: If quantitative analysis is required, an internal standard such as tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for NMR Sample Preparation

Caption: A streamlined workflow for preparing an NMR sample for analysis.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16, increased for dilute samples.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or higher, depending on concentration.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Conclusion

This guide provides essential predicted ¹H and ¹³C NMR data and standardized protocols for the analysis of this compound. The presented information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the structural verification and quality control of this compound. It is important to note that predicted values may have minor deviations from experimental results due to solvent effects and other experimental conditions.

Mass Spectrometry of 4-amino-N-benzyl-N-methylbenzenesulfonamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-amino-N-benzyl-N-methylbenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. This document outlines the predicted fragmentation patterns based on established principles of sulfonamide mass spectrometry, a detailed experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual representations of key processes.

Predicted Mass Spectral Fragmentation

The mass spectrum of this compound (Molecular Formula: C₁₄H₁₆N₂O₂S, Molecular Weight: 276.36 g/mol ) is characterized by several key fragmentation pathways common to aromatic sulfonamides. The primary cleavages are expected to occur at the sulfonamide functional group, leading to a series of diagnostic product ions.

Upon electrospray ionization in positive mode, the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 277.09 is the precursor ion. Collision-induced dissociation (CID) of this precursor is predicted to yield the following major fragment ions.

Table 1: Predicted Mass Spectral Data for this compound

| Predicted Fragment Ion | m/z (amu) | Proposed Structure | Fragmentation Pathway |

| [M+H]⁺ | 277.09 | C₁₄H₁₇N₂O₂S⁺ | Precursor Ion |

| [M+H - SO₂]⁺ | 213.11 | C₁₄H₁₇N₂⁺ | Neutral loss of sulfur dioxide (SO₂)[1] |

| [C₇H₈N]⁺ | 106.07 | Benzylaminium ion | Cleavage of the N-S bond |

| [C₇H₇]⁺ | 91.05 | Tropylium ion | Loss of NH₂CH₃ from the benzylaminium ion |

| [C₆H₆N]⁺ | 92.05 | Anilinium ion | Cleavage of the S-N bond followed by rearrangement[2] |

| [C₇H₉N₂O₂S]⁺ | 185.04 | 4-aminobenzenesulfonamide moiety | Cleavage of the N-benzyl bond |

| [C₆H₄NH₂]⁺ | 92.05 | p-aminophenyl cation | Cleavage of the S-C(aryl) bond |

Diagram 1: Predicted Fragmentation Pathway

References

Crystal Structure of N-Substituted Sulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of N-substituted sulfonamides, a class of compounds of significant interest in medicinal chemistry and drug development. By understanding their three-dimensional architecture, researchers can gain insights into structure-activity relationships, polymorphism, and solid-state properties, which are crucial for the design of new therapeutic agents. This document summarizes key crystallographic parameters, details the experimental protocols for structure determination, and visualizes the intricate workflows and molecular interactions that govern the solid-state behavior of these molecules.

Core Concepts in the Crystallography of N-Substituted Sulfonamides

The crystal structure of N-substituted sulfonamides is primarily governed by a delicate balance of intermolecular interactions, with hydrogen bonding playing a predominant role. The sulfonamide moiety (-SO₂NHR) is a versatile functional group, acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This dual nature leads to a rich variety of supramolecular assemblies and packing motifs.

The nature of the N-substituent (R group) significantly influences the crystal packing. Steric hindrance, electronic effects, and the presence of additional functional groups on the substituent can direct the formation of different hydrogen bonding networks and overall crystal architecture. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in sulfonamides and is a critical consideration in pharmaceutical development due to its impact on solubility, stability, and bioavailability.

Data Presentation: Crystallographic Parameters of Representative N-Substituted Sulfonamides

The following tables summarize key crystallographic data for a selection of N-substituted sulfonamides, providing a basis for comparison and analysis. This data is typically obtained from single-crystal X-ray diffraction studies and can be found in crystallographic databases such as the Cambridge Structural Database (CSD).

Table 1: Unit Cell Parameters

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Sulfamethazine (Polymorph I) | Monoclinic | P2₁/n | 12.85 | 8.95 | 12.95 | 90 | 106.2 | 90 |

| N-(4-methylphenyl)benzenesulfonamide | Monoclinic | P2₁/c | 10.45 | 5.85 | 20.15 | 90 | 95.5 | 90 |

| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | Orthorhombic | Pbca | 14.80 | 10.20 | 15.60 | 90 | 90 | 90 |

| N-Benzyl-4-bromobenzenesulfonamide | Monoclinic | P2₁/c | 11.50 | 9.20 | 13.40 | 90 | 101.5 | 90 |

Table 2: Selected Bond Lengths (Å)

| Compound | S-N | S=O (avg.) | N-C (substituent) |

| Sulfamethazine (Polymorph I) | 1.635 | 1.432 | 1.345 |

| N-(4-methylphenyl)benzenesulfonamide | 1.628 | 1.430 | 1.421 |

| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | 1.641 | 1.435 | 1.380 |

| N-Benzyl-4-bromobenzenesulfonamide | 1.625 | 1.431 | 1.465 |

Table 3: Selected Bond Angles (°)

| Compound | O-S-O | N-S-C (phenyl) | S-N-C (substituent) |

| Sulfamethazine (Polymorph I) | 119.5 | 107.2 | 125.8 |

| N-(4-methylphenyl)benzenesulfonamide | 119.8 | 107.5 | 124.5 |

| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | 119.2 | 106.9 | 126.2 |

| N-Benzyl-4-bromobenzenesulfonamide | 119.6 | 107.8 | 123.1 |

Table 4: Key Torsion Angles (°)

| Compound | C-S-N-C |

| Sulfamethazine (Polymorph I) | -65.8 |

| N-(4-methylphenyl)benzenesulfonamide | 71.1 |

| 4-Amino-N-(pyridin-2-yl)benzenesulfonamide | 85.3 |

| N-Benzyl-4-bromobenzenesulfonamide | -75.4 |

Experimental Protocols

The determination of the crystal structure of N-substituted sulfonamides is predominantly carried out using single-crystal X-ray diffraction. The following is a generalized, detailed methodology for this process.

Crystal Growth

High-quality single crystals are a prerequisite for successful structure determination. Common techniques for growing crystals of N-substituted sulfonamides include:

-

Slow Evaporation: A saturated solution of the sulfonamide in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the sulfonamide is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the sulfonamide and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the sulfonamide decreases, leading to crystal formation.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head in the X-ray diffractometer. The data collection process involves the following steps:

-

Crystal Screening and Unit Cell Determination: The crystal is exposed to a preliminary X-ray beam to assess its quality and diffraction power. A short series of diffraction images are collected to determine the unit cell parameters and the crystal lattice symmetry.

-

Data Collection Strategy: Based on the determined unit cell and symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The integrated intensities are then scaled and merged to produce a final dataset of reflection intensities and their standard uncertainties.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms within the crystal lattice from the processed diffraction data.

-

Structure Solution: The "phase problem" in crystallography prevents the direct calculation of the electron density from the measured reflection intensities. Therefore, initial phases are determined using computational methods such as:

-

Direct Methods: These methods use statistical relationships between the reflection intensities to directly determine the initial phases.

-

Patterson Methods: This method is particularly useful when a heavy atom is present in the structure.

-

-

Model Building: An initial model of the molecule is built into the calculated electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using parameters such as the R-factor and the goodness-of-fit.

Mandatory Visualization

The following diagrams illustrate key conceptual workflows in the crystallographic analysis of N-substituted sulfonamides.

An In-depth Technical Guide on 4-amino-N-benzyl-N-methylbenzenesulfonamide (CAS: 108622-87-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document for 4-amino-N-benzyl-N-methylbenzenesulfonamide is based on available chemical supplier data and extrapolated from methodologies for structurally related compounds due to the limited specific experimental data in peer-reviewed literature for this exact molecule. Researchers should validate this information through their own experimental work.

Core Compound Information

This compound is a substituted aromatic sulfonamide. The core structure consists of a benzenesulfonamide moiety with an amino group at the para position and the sulfonamide nitrogen substituted with both a methyl and a benzyl group. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.

Physicochemical Data

The available quantitative data for this compound is limited. The following table summarizes the known properties.

| Property | Value | Source |

| CAS Number | 108622-87-3 | Amerigo Scientific[1] |

| Molecular Formula | C₁₄H₁₆N₂O₂S | Amerigo Scientific[1] |

| Molecular Weight | 276.36 g/mol | Amerigo Scientific[1] |

| Alternative Name | benzenesulfonamide, 4-amino-N-methyl-N-(phenylmethyl)- | Amerigo Scientific[1] |

| MDL Number | MFCD03306016 | Amerigo Scientific[1] |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of N,N-disubstituted sulfonamides. A common approach involves the reaction of a sulfonyl chloride with a secondary amine.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 4-acetamidobenzenesulfonyl chloride. This protecting group strategy for the aniline is common to prevent side reactions.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-acetamidophenyl)sulfonyl-N-methyl-N-benzylamine

-

To a stirred solution of N-methylbenzylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the intermediate from Step 1 in a suitable solvent mixture, such as ethanol and water.

-

Add an excess of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).

-

Heat the mixture to reflux and stir for several hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

If acid hydrolysis was used, neutralize the mixture with a base (e.g., NaOH) to precipitate the product. If base hydrolysis was used, neutralize with an acid (e.g., HCl).

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzenesulfonamide scaffold is present in numerous biologically active compounds. The primary amino group suggests that it could be a precursor for further derivatization or may itself interact with biological targets.

Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.

Carbonic Anhydrase Inhibition Pathway

The general mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

Caption: Inhibition of carbonic anhydrase by a sulfonamide drug.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Characterization of the synthesized compound would require obtaining and interpreting these spectra.

Safety Information

Safety data for this specific compound is not widely available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with a core structure common to many biologically active molecules. While specific experimental data for this compound is scarce, this guide provides a foundation for its synthesis and potential areas of biological investigation based on the known properties of related sulfonamides. Further research is needed to fully characterize its physicochemical properties, biological activity, and potential therapeutic applications.

References

Technical Whitepaper: 4-amino-N-benzyl-N-methylbenzenesulfonamide

Disclaimer: No direct experimental studies on the biological activity or specific properties of 4-amino-N-benzyl-N-methylbenzenesulfonamide have been identified in publicly available scientific literature. This document provides an in-depth analysis of the potential properties, synthesis, and biological activities of this compound based on the well-established principles of medicinal chemistry and the known activities of structurally analogous sulfonamides. The information presented is for research and informational purposes and should not be interpreted as established fact for the specific compound .

Executive Summary

This compound is a tertiary sulfonamide containing the 4-aminobenzenesulfonamide core structure. This scaffold is a cornerstone of "sulfa" drugs and a privileged pharmacophore known to interact with specific biological targets. While this exact molecule is not extensively documented, its structural components—a 4-aminophenylsulfonyl group and N-benzyl, N-methyl substitutions—allow for strong inferences about its potential physicochemical properties, synthetic routes, and pharmacological activities.

The primary inferred biological activity for this compound is the inhibition of carbonic anhydrase (CA) enzymes. The unsubstituted primary sulfonamide of the parent compound, sulfanilamide, is a known CA inhibitor. N-substitutions on the sulfonamide nitrogen modulate this activity, often influencing isoform selectivity and pharmacokinetic properties. This whitepaper outlines a plausible synthetic pathway, details standard experimental protocols for synthesis and biological evaluation, and discusses the potential mechanism of action as a carbonic anhydrase inhibitor.

Physicochemical Properties (Inferred)

The exact physicochemical properties of this compound are not experimentally determined. However, we can extrapolate potential properties based on its structure and data from close analogs found in chemical databases.

| Property | Inferred Value / Description | Basis of Inference |

| Molecular Formula | C₁₄H₁₆N₂O₂S | Calculated from chemical structure. |

| Molecular Weight | 276.35 g/mol | Calculated from chemical structure. |

| Structure |  | A benzenesulfonamide core with an amino group at position 4, and benzyl and methyl groups on the sulfonamide nitrogen. |

| Solubility | Likely soluble in organic solvents (DMSO, DMF, Ethanol); sparingly soluble in water. | The presence of two aromatic rings and alkyl groups suggests significant nonpolar character. |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Inferred from the chemical structure. |

| Hydrogen Bond Acceptors | 3 (from the two sulfonyl oxygens and the sulfonamide nitrogen) | Inferred from the chemical structure. |

Data for analogs like 4-amino-N-methyl-N-phenylbenzenesulfonamide (PubChem CID: 308590) and 4-amino-N-benzylbenzenesulfonamide (PubChem CID: 66909) show similar molecular weights and predicted properties, supporting these inferences.[1][2]

**3.0 Synthesis and Characterization

The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry.[3] The most common and direct method involves the nucleophilic substitution reaction between an appropriately substituted sulfonyl chloride and an amine.

General Synthetic Protocol

A plausible synthesis for this compound would proceed via a two-step reaction starting from 4-acetamidobenzenesulfonyl chloride.

-

Sulfonamide Formation: 4-Acetamidobenzenesulfonyl chloride is reacted with N-benzylmethylamine in the presence of a non-nucleophilic base like pyridine or triethylamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. The base neutralizes the HCl byproduct.

-

Deprotection: The acetyl protecting group on the 4-amino moiety is removed via acid-catalyzed hydrolysis to yield the final product.

Detailed Experimental Protocol: Synthesis

-

Materials and Reagents: 4-Acetamidobenzenesulfonyl chloride, N-benzylmethylamine, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), Hydrochloric acid (conc.), Sodium hydroxide, Magnesium sulfate (anhydrous), Silica gel for chromatography.

-

Procedure (Step 1 - Sulfonamide Formation):

-

Dissolve N-benzylmethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 eq) in minimal anhydrous DCM dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

-

-

Procedure (Step 2 - Deprotection):

-

Dissolve the purified intermediate from Step 1 in ethanol and add 6M aqueous HCl.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the mixture carefully with a saturated solution of NaOH until the pH is ~8-9.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product.

-

Inferred Biological Activity and Mechanism of Action

The 4-aminobenzenesulfonamide moiety is a classic "zinc-binding group" known to inhibit carbonic anhydrases (CAs).[4][5] CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] This reaction is fundamental to pH regulation, CO₂ transport, and various metabolic processes.[6]

Primary Target: Carbonic Anhydrase

It is highly probable that this compound acts as a carbonic anhydrase inhibitor. The mechanism involves the sulfonamide group (-SO₂NH₂) coordinating to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide molecule and preventing the catalytic cycle.[6][7]

The N-benzyl and N-methyl substitutions on the sulfonamide nitrogen do not abolish this activity but are expected to influence the compound's potency and selectivity for different CA isoforms (e.g., CA I, II, IX, XII).[8] These "tail" substitutions can form additional interactions with amino acid residues in the active site cavity, which vary between isoforms.[9]

Potential Therapeutic Applications

Inhibition of specific CA isoforms is a validated therapeutic strategy for several conditions:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure.

-

Cancer: Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor survival and metastasis.[5][6] Inhibitors targeting these isoforms are explored as anticancer agents.

-

Epilepsy: Certain CAs are involved in neuronal excitability, and their inhibition can have anticonvulsant effects.[10]

Key Experimental Protocols: Biological Evaluation

To validate the inferred biological activity, a standard in vitro carbonic anhydrase inhibition assay would be performed.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of a CA isoform. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol, which can be measured spectrophotometrically.

-

Principle: The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases. The potency of the inhibitor is determined by calculating the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Materials and Reagents:

-

Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX).

-

Assay Buffer (e.g., Tris-HCl, pH 7.5).

-

Substrate: p-Nitrophenyl acetate (p-NPA) solution in an organic solvent like DMSO.

-

Test Compound: this compound, dissolved in DMSO to create stock solutions.

-

Positive Control: A known CA inhibitor like Acetazolamide.

-

96-well microplate and a microplate reader capable of kinetic measurements at ~405 nm.

-

-

Procedure (96-well plate format):

-

Plate Setup: Prepare wells for Blank (no enzyme), Maximum Activity (enzyme + vehicle), and Test Compound (enzyme + inhibitor at various concentrations).

-

Enzyme-Inhibitor Pre-incubation:

-

To the test wells, add Assay Buffer.

-

Add 2 µL of the test compound dilutions (or DMSO for the control).

-

Add 20 µL of the CA working solution to all wells except the blank.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Conclusion

While this compound remains an uncharacterized molecule in the public domain, its chemical structure provides a strong foundation for predicting its properties and biological function. Based on extensive data from analogous compounds, it can be classified as a tertiary sulfonamide with high potential to act as an inhibitor of carbonic anhydrase enzymes. The synthetic route is straightforward, and established protocols for biological evaluation are readily available. Further research, beginning with the synthesis and in vitro screening outlined in this guide, is necessary to confirm these inferences and to determine the compound's specific potency and isoform selectivity, which would ultimately define its potential as a lead compound for drug development.

References

- 1. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Substituted Benzenesulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their clinical significance is intrinsically linked to their physicochemical properties, which govern their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of these properties, methodologies for their determination, and their impact on biological activity, with a particular focus on their role as carbonic anhydrase inhibitors.

Core Physicochemical Properties and Their Significance in Drug Discovery

The journey of a drug molecule from administration to its target site is dictated by a delicate balance of its physicochemical characteristics. For substituted benzenesulfonamides, the key properties influencing their efficacy and safety include lipophilicity, acidity, and solubility.

-

Lipophilicity (logP): This parameter, expressed as the logarithm of the partition coefficient between an organic and an aqueous phase (typically octanol-water), is a critical determinant of a molecule's ability to traverse biological membranes. A balanced logP is often desirable for optimal absorption and distribution.[1][2] Highly lipophilic compounds may exhibit poor aqueous solubility and be prone to metabolic breakdown, while highly hydrophilic compounds may struggle to cross cell membranes. The introduction of fluorine atoms can significantly alter lipophilicity.[3]

-

Acidity (pKa): The pKa value indicates the strength of an acid or base and is essential for predicting the ionization state of a drug at physiological pH.[2] The sulfonamide group (-SO₂NH₂) is acidic, and its deprotonation is crucial for the binding of many benzenesulfonamide-based inhibitors to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.[3] Substituents on the benzene ring can modulate the pKa of the sulfonamide group, thereby influencing binding affinity and selectivity. For instance, electron-withdrawing groups, such as fluorine, can decrease the pKa, making the sulfonamide more acidic.[3]

-

Solubility (logS): Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[2] Poor solubility can lead to erratic absorption and limit the achievable concentration of the drug at its target. The solubility of substituted benzenesulfonamides is influenced by factors such as their crystal lattice energy and their ability to form hydrogen bonds with water. There is often an inverse relationship between solubility and lipophilicity; as logP increases, logS tends to decrease.[4]

These properties are interconnected and collectively influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. Early assessment and optimization of these physicochemical parameters are therefore critical in the drug discovery and development process to avoid costly late-stage failures.

Quantitative Physicochemical Data of Selected Benzenesulfonamide Derivatives

The following tables summarize key physicochemical data for a selection of substituted benzenesulfonamides, highlighting the impact of different substitution patterns.

Table 1: Physicochemical Properties of Selected Benzenesulfonamide Carbonic Anhydrase Inhibitors

| Compound | Molecular Weight ( g/mol ) | logP (calculated) | pKa (calculated) | Water Solubility (logS) (calculated) |

| Acetazolamide | 222.25 | -0.29 | 7.2 | -2.48 |

| Methazolamide | 236.26 | -0.21 | 7.3 | -2.62 |

| Ethoxzolamide | 258.28 | 1.35 | 7.9 | -3.54 |

| Dichlorophenamide | 305.16 | 1.89 | 8.3 | -3.99 |

| Dorzolamide | 324.44 | -0.07 | 9.7 | -1.78 |

| Brinzolamide | 383.5 | 1.68 | 9.2 | -3.21 |

| Sulfanilamide | 172.21 | -0.62 | 10.4 | -1.53 |

Data sourced and compiled from theoretical calculations presented in scientific literature.[4]

Table 2: Experimentally Determined 1-Octanol/Water Partition Coefficients (log Kow) of Various Sulfonamides

| Compound | R¹ | R² | R³ | log Kow (experimental) |

| 1 | H | H | 2-Cl-Phenyl | 1.94 |

| 2 | H | H | 3-Cl-Phenyl | 2.11 |

| 3 | H | H | 4-Cl-Phenyl | 2.05 |

| 4 | H | H | 2-Me-Phenyl | 1.76 |

| 5 | H | H | 3-Me-Phenyl | 1.89 |

| 6 | H | H | 4-Me-Phenyl | 1.83 |

| 7 | H | H | 2-MeO-Phenyl | 1.52 |

| 8 | H | H | 3-MeO-Phenyl | 1.55 |

| 9 | H | H | 4-MeO-Phenyl | 1.48 |

General structure: R³-C₆H₄-SO₂-NR¹R². Data extracted from a study on the experimental determination of log Kow for 38 sulfonamides.[5]

Experimental Protocols for Determining Key Physicochemical Properties

Accurate determination of physicochemical properties is paramount for building robust structure-activity relationships (SAR). Below are detailed methodologies for key experiments.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient.

Principle: A compound is dissolved in a mixture of two immiscible liquids (e.g., 1-octanol and water), and the concentration of the compound in each phase is measured after equilibrium has been reached.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in the more soluble phase (either 1-octanol or water).

-

Pre-saturate the 1-octanol with water and the water with 1-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated 1-octanol and water.

-

Seal the flask and shake it gently at a constant temperature (typically 25 °C) for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]water

-

logP is the base-10 logarithm of P.

-

Determination of Acidity (pKa) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the benzenesulfonamide derivative in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

-

-

Titration Setup:

-

Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Use a microburet to add the titrant (e.g., 0.1 M NaOH for an acidic compound).

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the titrant to the solution.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the buffer region on the titration curve (i.e., the point of half-neutralization).

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

-

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature, and the concentration of the dissolved compound is then measured.

Methodology:

-

Equilibration:

-

Add an excess amount of the solid benzenesulfonamide derivative to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

-

Concentration Measurement:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Solubility Calculation:

-

The equilibrium solubility is reported as the measured concentration in units such as mg/mL or mol/L.

-

The logarithm of the molar solubility is often reported as logS.

-

Visualizing Key Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Signaling Pathway: Inhibition of Carbonic Anhydrase

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle by a benzenesulfonamide.

Experimental Workflow: Physicochemical Property Determination

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel substituted benzenesulfonamide.

Caption: Workflow for physicochemical characterization of benzenesulfonamides.

Structure-Activity Relationships (SAR)

The vast body of research on benzenesulfonamides has led to well-established structure-activity relationships. The "tail approach" is a common strategy in designing isoform-selective CA inhibitors, where moieties are attached to the benzenesulfonamide scaffold to provide desired physicochemical properties and interactions with the enzyme's active site.[6]

For instance, against carbonic anhydrase isoforms, tetrafluoro-substituted sulfonamides have been shown to be more effective inhibitors compared to their non-fluorinated counterparts.[3] This is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide group, favoring its deprotonation and coordination to the zinc ion.[3] Furthermore, substituents on the benzenesulfonamide ring can form additional contacts with hydrophobic and hydrophilic regions of the active site, thereby enhancing binding affinity and selectivity.[6]

Conclusion

The physicochemical properties of substituted benzenesulfonamides are integral to their biological function and drug-like characteristics. A thorough understanding and systematic evaluation of lipophilicity, acidity, and solubility are critical for the rational design and development of novel benzenesulfonamide-based therapeutics. The experimental protocols and structure-activity relationships outlined in this guide provide a foundational framework for researchers in this field. Continued exploration of these fundamental properties will undoubtedly pave the way for the discovery of more effective and safer medicines.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Initial Screening of 4-amino-N-benzyl-N-methylbenzenesulfonamide: A Technical Guide to Unveiling Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive initial screening strategy for the novel compound 4-amino-N-benzyl-N-methylbenzenesulfonamide. Given the broad spectrum of bioactivities associated with the sulfonamide functional group, this document provides a systematic approach to identifying and characterizing the potential therapeutic value of this specific molecule. The protocols and workflows detailed herein are designed to efficiently assess its cytotoxic, antimicrobial, and enzyme-inhibitory potential, laying the groundwork for further preclinical development.

Introduction to the Therapeutic Potential of Sulfonamides

The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] Historically recognized for their antibacterial properties, sulfa drugs were the first broadly effective systemic antimicrobials and played a pivotal role in the advent of the antibiotic era.[1] Their mechanism of action as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria disrupts folic acid synthesis, a pathway essential for bacterial growth.[1][2]

Beyond their antibacterial applications, sulfonamide derivatives have been developed to treat a diverse range of conditions.[3] They are found in drugs with anti-inflammatory, anticonvulsant, diuretic, and hypoglycemic properties.[1][3][4] For instance, certain sulfonamides act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, making them effective anti-inflammatory agents, while others target carbonic anhydrases, leading to their use as diuretics and for treating glaucoma.[3][4] The structural diversity of sulfonamides allows them to interact with a variety of biological targets, highlighting the potential for novel derivatives like this compound to exhibit unique and valuable bioactivities.

This guide proposes a tiered screening cascade to systematically explore the bioactivity of this compound, starting with broad cytotoxicity assessments and moving towards more specific enzyme and receptor-based assays.

Experimental Workflow and Methodologies

The initial screening process is designed as a funnel, beginning with broad cellular assays to identify any general bioactivity and progressively narrowing down to more specific molecular targets.

References

Methodological & Application

Application Notes and Protocols for N-benzylation of 4-amino-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylation of sulfonamides is a crucial transformation in medicinal chemistry, as the resulting N-benzylsulfonamide moiety is a key structural feature in a variety of biologically active compounds. These compounds have shown potential as therapeutic agents, including as inhibitors of enzymes and as receptor antagonists. This protocol details a reliable method for the N-benzylation of 4-amino-N-methylbenzenesulfonamide. Due to the presence of a reactive primary amino group on the aromatic ring, which would compete with the sulfonamide nitrogen during alkylation, a three-step synthetic strategy is employed. This involves the protection of the 4-amino group, followed by N-benzylation of the sulfonamide, and subsequent deprotection to yield the desired product. This method ensures high chemoselectivity and provides a clear pathway to the target molecule.

Overall Reaction Scheme

A three-step reaction sequence is outlined for the N-benzylation of 4-amino-N-methylbenzenesulfonamide:

-

Protection: The 4-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

-

N-Benzylation: The sulfonamide nitrogen of the Boc-protected intermediate is benzylated using benzyl bromide.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final N-benzylated product.

Experimental Protocols

Protocol 1: Boc Protection of 4-amino-N-methylbenzenesulfonamide

This protocol describes the protection of the primary amino group of 4-amino-N-methylbenzenesulfonamide using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

-

4-amino-N-methylbenzenesulfonamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-amino-N-methylbenzenesulfonamide (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.2 eq) to the solution.

-

To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate.

Protocol 2: N-Benzylation of tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate

This protocol details the N-benzylation of the Boc-protected sulfonamide using benzyl bromide.[1][2]

Materials and Reagents:

-

tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine

-